molecular formula C12H11N3O5 B1352897 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 956204-53-8

4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B1352897
CAS No.: 956204-53-8
M. Wt: 277.23 g/mol
InChI Key: SMTTWBNEGXXXDN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5/c1-20-11-3-2-8(12(16)17)4-9(11)6-14-7-10(5-13-14)15(18)19/h2-5,7H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTTWBNEGXXXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)CN2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196173
Record name 4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956204-53-8
Record name 4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956204-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide and a base such as potassium carbonate.

    Coupling Reaction: The pyrazole ring can be coupled to the benzoic acid core through a nucleophilic substitution reaction, often facilitated by a catalyst such as palladium in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide.

    Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products

    Reduction: 4-methoxy-3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Coupling: Complex biaryl compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures exhibit potent anticancer properties. The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Key Findings:

  • In Vitro Studies: Compounds analogous to 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid have shown significant inhibition of cancer cell lines, particularly those resistant to conventional therapies.
Study TypeFindings
In VitroPotent inhibition of cell proliferation in various cancer lines
In VivoDemonstrated tumor reduction in xenograft models

Case Study Example:
A study involving a structurally related compound showed a tumor growth inhibition rate of 30% in prostate cancer models after 21 days of treatment at a dose of 15 mg/kg.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial potential against various bacterial and fungal strains. Similar compounds have demonstrated significant activity by disrupting essential biochemical pathways in pathogens.

Mechanism of Action:
The mode of action typically involves the inhibition of key enzymes or structural proteins within microbial cells, leading to cell death.

Summary of Antimicrobial Activity:

MicroorganismActivity Observed
Gram-positive bacteriaSignificant growth inhibition
Gram-negative bacteriaModerate activity noted
FungiEffective against several strains

Drug Development Potential

Given its unique structure and biological activity, this compound serves as a lead compound for the development of new therapeutic agents. Its derivatives are being explored for enhanced efficacy and reduced toxicity.

Research Directions:
Ongoing studies focus on:

  • Structural modifications to improve potency and selectivity.
  • Combination therapies with existing anticancer or antimicrobial agents to enhance therapeutic outcomes.

Mechanism of Action

The mechanism of action of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzyme active sites, inhibiting their function and affecting cellular pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
  • CAS Number : 956204-53-8
  • Molecular Formula : C₁₂H₁₁N₃O₅
  • Molecular Weight : 277.23 g/mol
  • Key Features : A benzoic acid derivative with a methoxy group at the 4-position and a 4-nitro-substituted pyrazole ring attached via a methylene bridge at the 3-position .

Structural Significance :

  • The carboxylic acid moiety provides acidity (pKa ~2-3) and hydrogen-bonding capacity, critical for solubility and biological interactions .

Comparison with Similar Compounds

Structural Analogs with Modified Pyrazole Substituents

Compound Name Substituents on Pyrazole Molecular Weight (g/mol) Key Differences/Applications References
4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid Bromo, nitro 326.10 Bromine increases molecular weight and lipophilicity; potential halogen bonding interactions.
4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]benzoic acid 3,4,5-Trimethyl 274.29 (C₁₅H₁₈N₂O₃) Methyl groups enhance steric bulk and electron-donating effects; may improve metabolic stability.
3-(4-{3-Ethoxy-4-hydroxy-2-nitrobenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid Ethoxy, hydroxy, nitro 427.37 (C₂₁H₁₉N₃O₇) Extended conjugation and hydroxyl group increase polarity; potential for antioxidant activity.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Nitro groups (target compound) enhance electrophilicity, while methyl groups (trimethyl analog) increase steric hindrance and reduce reactivity .
  • Bioactivity: The dimethylhydrazono-substituted analog (MIC 1.56 µg/mL against A. baumannii) demonstrates the impact of substituents on antimicrobial activity .

Analogs with Modified Benzoic Acid Moieties

Compound Name Benzoic Acid Modification Molecular Weight (g/mol) Functional Impact References
4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde Aldehyde (-CHO) 261.24 (C₁₂H₁₁N₃O₄) Reduced acidity; increased reactivity for Schiff base formation.
(2E)-3-{4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid Acrylic acid chain 319.28 (C₁₅H₁₃N₃O₅) Extended conjugation may enhance UV absorption or binding to biological targets.
Methyl 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate Ester (-COOCH₃) 291.25 (C₁₃H₁₃N₃O₅) Esterification reduces solubility but improves membrane permeability.

Key Observations :

  • Solubility : The carboxylic acid in the target compound offers higher aqueous solubility compared to its ester or aldehyde analogs .
  • Reactivity : The aldehyde analog can participate in condensation reactions, useful for synthesizing hydrazone derivatives (e.g., : hydrazone-based antimicrobial agents) .

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity: The dimethylhydrazono analog () shows potent activity, suggesting that substituents on the pyrazole ring directly influence antimicrobial efficacy .
  • Acidity and Solubility : The target compound’s carboxylic acid (pKa ~2.5) ensures ionization at physiological pH, enhancing solubility compared to neutral esters or lipophilic aldehydes .
  • Stability : Nitro groups may confer susceptibility to reduction, whereas methylated analogs (e.g., trimethyl-pyrazole) likely exhibit greater metabolic stability .

Biological Activity

4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potentials of this compound, drawing from diverse sources in the literature.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H11N3O4C_{12}H_{11}N_{3}O_{4}. The synthesis typically involves multi-step organic reactions, beginning with the nitration of a pyrazole derivative followed by coupling with a benzoate ester. Common reagents include palladium catalysts and solvents like ethanol or dimethylformamide .

Antimicrobial Activity

Research indicates that pyrazole derivatives, including those related to this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with pyrazole moieties showed activity against various bacterial strains such as E. coli and Bacillus subtilis, with some exhibiting inhibition comparable to standard antibiotics .

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. The presence of the nitro group in this compound may enhance its ability to inhibit inflammatory pathways. Studies have shown that similar compounds can reduce edema in animal models, indicating potential use in treating inflammatory conditions .

Anticancer Potential

There is growing interest in the anticancer properties of pyrazole derivatives. Compounds bearing the pyrazole ring have been reported to induce apoptosis in various cancer cell lines. For instance, derivatives have shown activity against lung (A549) and colon (HT-29) cancer cells, with some achieving IC50 values comparable to established chemotherapeutics .

Case Studies

StudyFindings
Burguete et al. (2014)Synthesized several pyrazole derivatives; some showed high activity against Mycobacterium tuberculosis and significant antimicrobial effects against multiple bacterial strains .
Recent Anticancer ResearchInvestigated the effects of various pyrazole derivatives on human cancer cell lines; compounds showed promising results in inhibiting cell proliferation, particularly in A549 and HT-29 cells .

The biological activities of this compound can be attributed to its structural features:

  • Nitro Group : Enhances electron-withdrawing capacity, potentially increasing reactivity towards biological targets.
  • Pyrazole Ring : Known for its ability to interact with various biological receptors and enzymes, contributing to its pharmacological effects.

Q & A

Basic: What synthetic routes are available for 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, and how can purity be optimized?

Methodological Answer:
A common approach involves:

Alkylation : React 4-nitro-1H-pyrazole with a benzyl halide derivative under basic conditions to introduce the methylene linker.

Oxidation : Convert the intermediate aldehyde (e.g., 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde) to the carboxylic acid using oxidizing agents like KMnO₄ or CrO₃ under controlled pH .

Purification : Recrystallization from methanol or ethanol (as in thiazole-pyranone syntheses) improves purity. Column chromatography with silica gel (ethyl acetate/hexane) resolves polar byproducts .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy at C4, nitro group on pyrazole). Aromatic protons in benzoic acid and pyrazole rings show distinct splitting .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for benzoic acid, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving stereochemical ambiguities (e.g., torsional angles between pyrazole and benzoic acid moieties) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Core Modifications : Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., NH₂) groups to assess COX-2 inhibition (inspired by celecoxib analogs) .
  • Linker Variations : Substitute the methylene bridge with thioether or ethylene groups to evaluate steric/electronic effects on receptor binding .
  • Bioassays : Use enzyme inhibition assays (e.g., COX-2 IC₅₀) and antimicrobial disk diffusion tests to quantify activity changes .

Advanced: How should researchers address contradictions in biological activity data?

Methodological Answer:

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, ruling out impurities as confounding factors .
  • Metabolite Screening : Incubate the compound with liver microsomes to identify active/inactive metabolites influencing in vivo results .
  • Crystallographic Validation : Confirm stereochemistry via X-ray diffraction if unexpected enantiomer activity is observed .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.
  • Storage : Keep in a desiccator at 4°C under inert atmosphere (N₂/Ar) to prevent nitro group degradation .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal .

Advanced: How can computational modeling guide derivative design?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 active site). Prioritize derivatives with improved binding scores .
  • DFT Calculations : Calculate electrostatic potential maps to predict reactive sites for functionalization (e.g., methoxy group para to COOH) .

Basic: What methods validate the compound’s stability under experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>200°C typical for nitro-aromatics).
  • pH Stability Tests : Incubate in buffers (pH 1–13) for 24h; monitor degradation via HPLC .

Advanced: How can regioselectivity challenges in pyrazole functionalization be overcome?

Methodological Answer:

  • Directed Lithiation : Use LDA at −78°C to deprotonate pyrazole N-H, followed by electrophilic quenching for C3/C5 selectivity .
  • Protecting Groups : Temporarily block the benzoic acid COOH with methyl ester to prevent interference during pyrazole nitration .

Basic: What are the key considerations for scaling up synthesis?

Methodological Answer:

  • Solvent Choice : Replace ethanol with cheaper solvents (e.g., DMF/H₂O mixtures) while maintaining reflux efficiency .
  • Catalysis : Optimize nitro group introduction using Cu(I)-catalyzed Ullmann coupling to reduce reaction time .

Advanced: How can solubility issues in biological assays be addressed?

Methodological Answer:

  • Prodrug Design : Convert the COOH group to a methyl ester or amide for increased lipophilicity, then hydrolyze in vivo .
  • Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability in aqueous media .

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